methyl 5-nitro-1H-indazole-6-carboxylate
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Overview
Description
Methyl 5-nitro-1H-indazole-6-carboxylate is a chemical compound with the molecular formula C9H7N3O4 and a molecular weight of 221.17 g/mol It is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-nitro-1H-indazole-6-carboxylate typically involves the nitration of 1H-indazole-6-carboxylate followed by esterification. One common method involves the reaction of 1H-indazole-6-carboxylic acid with nitric acid to introduce the nitro group at the 5-position. The resulting 5-nitro-1H-indazole-6-carboxylic acid is then esterified using methanol in the presence of a catalyst such as sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow processes, can be applied to the synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-nitro-1H-indazole-6-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Reduction: Methyl 5-amino-1H-indazole-6-carboxylate.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Ester Hydrolysis: 5-nitro-1H-indazole-6-carboxylic acid.
Scientific Research Applications
Methyl 5-nitro-1H-indazole-6-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study biological processes involving nitroaromatic compounds.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 5-nitro-1H-indazole-6-carboxylate is not well-characterized. compounds with similar structures often exert their effects through interactions with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 1H-indazole-6-carboxylate: Lacks the nitro group at the 5-position.
5-Nitro-1H-indazole-6-carboxylic acid: Contains a carboxylic acid group instead of an ester group.
5-Amino-1H-indazole-6-carboxylate: Contains an amino group instead of a nitro group.
Uniqueness
Methyl 5-nitro-1H-indazole-6-carboxylate is unique due to the presence of both a nitro group and an ester group, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
methyl 5-nitro-1H-indazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c1-16-9(13)6-3-7-5(4-10-11-7)2-8(6)12(14)15/h2-4H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZHKDZFGIGNPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C2C=NNC2=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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